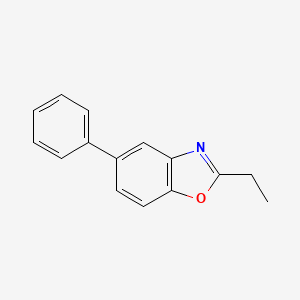
2-Ethyl-5-phenyl-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-phenylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The structure of 2-Ethyl-5-phenylbenzo[d]oxazole consists of a benzene ring fused with an oxazole ring, with an ethyl group at the second position and a phenyl group at the fifth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-phenylbenzo[d]oxazole can be achieved through various methods. One common approach involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. For instance, the reaction of 2-aminophenol with 2-ethylbenzaldehyde under acidic conditions can yield 2-Ethyl-5-phenylbenzo[d]oxazole .
Another method involves the oxidative cyclization of 2-aminophenols with alcohols using iron-organic framework catalysts. This one-pot reaction can be carried out under heterogeneous catalysis conditions, providing a high yield of the desired product .
Industrial Production Methods
Industrial production of 2-Ethyl-5-phenylbenzo[d]oxazole typically involves large-scale synthesis using optimized reaction conditions. The use of efficient catalysts and controlled reaction environments ensures high yield and purity of the compound. The scalability of the synthetic routes mentioned above makes them suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-5-phenylbenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups onto the benzoxazole ring.
Aplicaciones Científicas De Investigación
2-Ethyl-5-phenylbenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-5-phenylbenzo[d]oxazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tyrosinase activity, which is crucial in melanin biosynthesis. The compound binds to the active site of tyrosinase, preventing the enzyme from catalyzing the oxidation of tyrosine to melanin . This inhibition is facilitated by hydrophobic and hydrogen bonding interactions between the compound and the enzyme .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylbenzo[d]oxazole: Similar in structure but lacks the ethyl group at the second position.
2-Methylbenzo[d]oxazole: Similar but has a methyl group instead of an ethyl group.
2-Ethylbenzo[d]thiazole: Similar but contains a sulfur atom in place of the oxygen atom in the oxazole ring.
Uniqueness
2-Ethyl-5-phenylbenzo[d]oxazole is unique due to the presence of both ethyl and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a scaffold for drug design and its effectiveness in various applications .
Propiedades
Número CAS |
402745-81-7 |
|---|---|
Fórmula molecular |
C15H13NO |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
2-ethyl-5-phenyl-1,3-benzoxazole |
InChI |
InChI=1S/C15H13NO/c1-2-15-16-13-10-12(8-9-14(13)17-15)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
Clave InChI |
AEADBBUECVLTRS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(O1)C=CC(=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


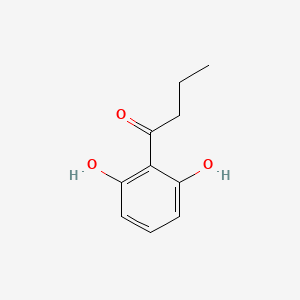

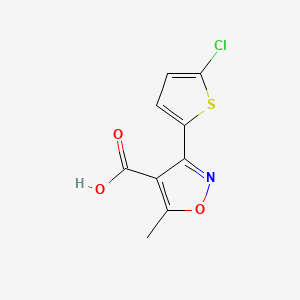
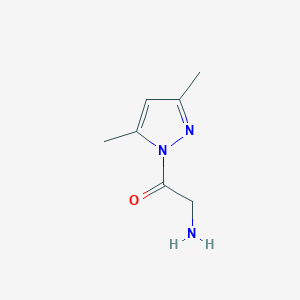
![2-(Carboxy(hydroxy)methyl)-5-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12875019.png)

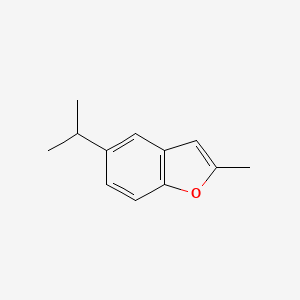

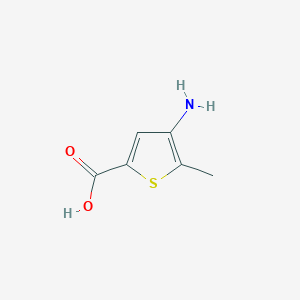

![(1R)-2'-((R)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875064.png)
![2-Bromo-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12875085.png)

![Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12875098.png)
